Terizidone-13N2,d6

Description

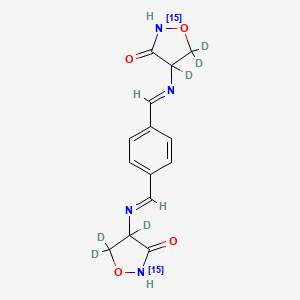

Terizidone-13N2,d6 is a stable isotopically labeled derivative of Terizidone, an antimicrobial agent primarily used in tuberculosis (TB) research. Its molecular formula is C14H14N4O4, with a molecular weight of 302.28500 g/mol due to the incorporation of two ¹⁵N atoms and six deuterium (²H) atoms. Key physicochemical properties include a density of 1.52 g/cm³ and a melting point of 204–205°C . The compound is utilized as an internal standard in mass spectrometry-based assays to enhance analytical precision in pharmacokinetic and metabolic studies . Its CAS registry number is 25683-71-0, shared with the unlabeled parent compound, though this may reflect documentation inconsistencies in some sources .

Structure

3D Structure

Properties

Molecular Formula |

C14H14N4O4 |

|---|---|

Molecular Weight |

310.31 g/mol |

IUPAC Name |

4,5,5-trideuterio-4-[[4-[(4,5,5-trideuterio-3-oxo-(215N)1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-(215N)1,2-oxazolidin-3-one |

InChI |

InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)/i7D2,8D2,11D,12D,17+1,18+1 |

InChI Key |

ODKYYBOHSVLGNU-UKLGOYNUSA-N |

Isomeric SMILES |

[2H]C1(C(C(=O)[15NH]O1)([2H])N=CC2=CC=C(C=C2)C=NC3(C(=O)[15NH]OC3([2H])[2H])[2H])[2H] |

Canonical SMILES |

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 1,4-Phenylenediamine : The aromatic diamine serves as the core scaffold.

- Formaldehyde : Acts as a methylene bridge precursor.

- Isotopically labeled reagents :

- ^15N-enriched ammonia or nitrogen sources for nitrogen labeling.

- Deuterated solvents or deuterium-labeled reagents to introduce deuterium atoms.

Synthetic Steps

Condensation Reaction : 1,4-phenylenediamine reacts with formaldehyde in the presence of isotopically enriched reagents to form intermediate Schiff bases or imines.

Cyclization : The intermediates undergo cyclization to form the isoxazolidinone rings, incorporating the isotopic labels into the nitrogen atoms within the heterocyclic rings.

Isotopic Incorporation : Deuterium atoms are introduced primarily via deuterated solvents or reagents during the synthesis of the oxazolidinone rings, ensuring the substitution of hydrogen atoms with deuterium at specific positions.

Purification : The final compound is purified using chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC), to achieve high isotopic purity and chemical homogeneity.

Analytical Verification

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic incorporation.

- Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^2H-NMR verify deuterium placement; ^15N-NMR confirms nitrogen labeling.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress.

- Melting Point Determination : Assesses purity and consistency.

Chemical Reactions and Considerations

This compound can undergo various chemical transformations, important both for synthesis and stability studies:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to oxides under controlled conditions | Potassium permanganate |

| Reduction | Formation of amine derivatives | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution at isoxazolidinone rings | Sodium azide, other nucleophiles |

These reactions are carefully controlled to maintain isotopic integrity, avoiding isotopic exchange or loss of labels.

Summary Table of Preparation Method Highlights

| Step | Description | Key Notes |

|---|---|---|

| Starting Materials | 1,4-Phenylenediamine, formaldehyde, isotopically labeled reagents | Use ^15N-enriched ammonia and deuterated solvents |

| Condensation | Formation of Schiff base intermediates | Controlled temperature and pH to optimize yield |

| Cyclization | Formation of isoxazolidinone rings | Critical step for ring closure and isotopic incorporation |

| Purification | Chromatographic separation | Reverse-phase HPLC recommended for purity |

| Analytical Verification | HRMS, NMR, TLC, melting point | Confirms isotopic and chemical purity |

| Storage | Anhydrous, deuterium-depleted solvents | Prevents isotopic exchange and degradation |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazolidinone rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 involves its interaction with bacterial cell walls, inhibiting cell wall synthesis and leading to bacteriostatic effects . The compound targets specific enzymes and pathways involved in bacterial cell wall formation, thereby preventing the growth and proliferation of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Terizidone (Unlabeled)

The unlabeled form of Terizidone serves as the foundational structure for its isotopically labeled counterpart. Differences between the two are primarily analytical:

- Molecular Weight : Unlabeled Terizidone has an approximate molecular weight of 294.25 g/mol (calculated by subtracting isotopic contributions: 2 × ¹⁵N and 6 × ²H add ~8 amu to the parent structure) .

- Applications : While both forms are used in TB research, the labeled variant enables quantitative tracing in complex biological matrices due to its distinct mass signature .

| Property | Terizidone-13N2,d6 | Terizidone (Unlabeled) |

|---|---|---|

| CAS Number | 25683-71-0 | 25683-71-0 |

| Molecular Formula | C14H14N4O4 | C14H14N4O4 |

| Molecular Weight (g/mol) | 302.285 | ~294.25 |

| Key Use | Analytical internal standard | Antimicrobial agent |

| Isotopic Labeling | ¹⁵N₂, ²H₆ | None |

Structural Analogs

Evidence from computational similarity assessments identifies compounds with structural resemblance to Terizidone, though their functional roles differ significantly:

These analogs highlight structural diversity in heterocyclic compounds but lack documented antimycobacterial activity, underscoring Terizidone’s unique pharmacophore .

Isotopically Labeled Pharmaceuticals

This compound belongs to a broader class of isotopically labeled compounds used in research. For example:

- Terephthalic Acid-¹³C₈ (CAS 100-21-0): A ¹³C-labeled analog employed in polymer chemistry and environmental tracer studies. Unlike this compound, it lacks therapeutic applications .

- Terfenadine-d₆ (CAS 50679-08-8): A deuterated antihistamine used in metabolite profiling. Both compounds exemplify the role of isotopic labeling in enhancing analytical specificity .

Notes on Contradictions and Limitations

- CAS Number Ambiguity : and both assign 25683-71-0 to this compound, conflicting with standard practices where isotopic variants typically have distinct identifiers. This may reflect incomplete documentation in public databases .

- Functional vs. Structural Similarity : While identifies structural analogs, their pharmacological relevance remains unverified, emphasizing the need for functional validation in comparative studies .

Q & A

Q. What steps ensure reproducibility when replicating degradation studies of Terizidone-13N2,d6 under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.